Boc-Ala-NH2

描述

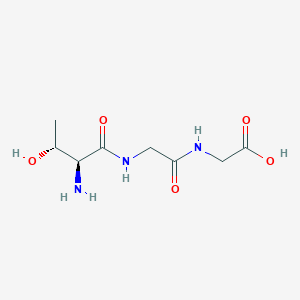

Boc-Ala-NH2 is a modified amino acid derivative commonly used in peptide synthesis. The "Boc" group refers to the tert-butoxycarbonyl protective group, which is used to protect the amine functionality during peptide synthesis. The "Ala" represents the amino acid alanine, and "NH2" indicates the presence of an amine group.

Synthesis Analysis

The synthesis of Boc-Ala-NH2 and related peptides typically involves standard peptide coupling methods. For instance, the aza-tripeptide Boc-Ala-AzPip-Ala-NHiPr was synthesized using the diisopropylcarbodiimide/1-hydroxy-7-aza-benzotriazole (DIPCDI/AtOH) coupling method, starting from the Boc-AzPip-OBzl intermediate . This method is a common approach in peptide synthesis, where the Boc group serves as a temporary protective group for the amine, which can later be removed under acidic conditions.

Molecular Structure Analysis

The molecular structure of peptides containing Boc-Ala has been extensively studied using X-ray diffraction. For example, the peptide Boc-L-Ala-ΔPhe-ΔPhe-NHMe was found to adopt an incipient 3_10-helix in the solid state, stabilized by intramolecular hydrogen bonds . The presence of the Boc group does not hinder the ability of the peptide to form secondary structures such as helices.

Chemical Reactions Analysis

The Boc group in Boc-Ala-NH2 is sensitive to acidic conditions and can be removed to expose the free amine. This deprotection step is a common chemical reaction in peptide synthesis, allowing for the sequential addition of amino acids to the growing peptide chain. The Boc group's stability under basic conditions allows for selective deprotection in the presence of other protective groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-Ala-NH2 derivatives are influenced by the presence of the Boc group, which increases the steric bulk and modifies the solubility of the compound. For instance, the Boc-Gly-Trp-Ala-OtBu peptide adopts a type-Iβ-turn in the solid state, with a weak intramolecular hydrogen bond, suggesting that the Boc group can influence the overall conformation and hydrogen bonding patterns of peptides .

科学研究应用

肽结构和构象

肽的溶液构象: Boc-Ala-NH2 已被研究其在形成特定肽结构中的作用。对含有 Boc-Ala 等序列的五肽和七肽的研究表明在某些溶剂中形成了具有分子内氢键的螺旋结构,这表明对肽设计和结构生物学具有重要意义 (Vijayakumar & Balaram, 1983)。

肽的构象分析: 涉及 Boc-Ala 缀合物的研究证明了分子内氢键在溶液中稳定肽,从而导致有序的螺旋构象。这对于理解肽在各种生化背景下的行为至关重要 (Kovač 等人,2009)。

对二级结构的影响: Boc-Ala 在肽链中的包含影响了 α-螺旋等二级结构的形成,如各种研究中所观察到的。这些知识对于肽合成和分子生物学中的应用至关重要 (Gupta、Bharadwaj 和 Chauhan,1990)。

生物医学应用

- 在抗癌研究中的作用: Boc-Ala 衍生物已被研究其在癌症治疗中的潜在作用。例如,某些 Boc 保护的氨基酸与其他化合物结合后,表现出增强的抗肿瘤活性,特别是针对特定的癌细胞系 (Drąg-Zalesińska 等人,2015)。

材料科学和化学

纤维素改性: Boc-Ala 已用于纤维素的改性,这是材料科学中一个重要的研究领域。它与纤维素羟基的反应和随后的 N-酰化展示了其在新材料开发中的效用 (Devarayan 等人,2013)。

肽合成技术: 涉及 Boc-Ala 的研究促进了肽合成方法的进步。例如,在肽链生长中使用 Boc 保护的 β-内酰胺说明了其在合成化学中的重要性 (Fülöp、Forró 和 Tóth,2004)。

安全和危害

When handling Boc-Ala-NH2, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKSKKIABUUCX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426725 | |

| Record name | Boc-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ala-NH2 | |

CAS RN |

85642-13-3 | |

| Record name | Boc-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)